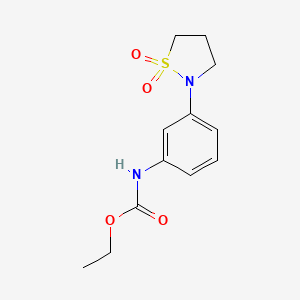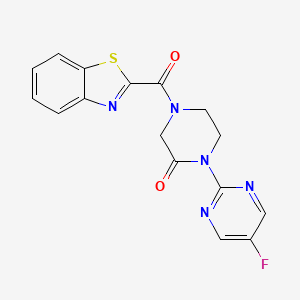
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a potent heterocyclic compound that has been widely used in scientific research. This molecule is also known as BMVC, and it has been synthesized using various methods. BMVC has been found to have a range of biological activities, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of BMVC is not fully understood. However, it has been proposed that BMVC exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, BMVC has been found to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. BMVC has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
BMVC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in cancer treatment. BMVC has also been found to inhibit the production of reactive oxygen species, which are involved in various pathological conditions, including cancer and inflammation. Additionally, BMVC has been shown to inhibit the expression of various inflammatory cytokines, such as IL-6 and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
BMVC has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized with high yield and purity. BMVC also exhibits potent biological activities, which makes it a promising candidate for drug development. However, there are some limitations to using BMVC in lab experiments. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities. Additionally, BMVC has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for BMVC research. One direction is to investigate its potential as a cancer therapeutic agent. BMVC has been shown to exhibit potent anticancer activity in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an antifungal and antibacterial agent. BMVC has been shown to exhibit activity against Candida albicans and Staphylococcus aureus, and further studies are needed to evaluate its efficacy against other fungal and bacterial pathogens. Additionally, further studies are needed to elucidate the mechanism of action of BMVC and to identify its molecular targets. This information will be crucial for the development of BMVC as a therapeutic agent.
Synthesemethoden
BMVC has been synthesized using various methods, including the reaction of 2-aminopyrimidine with 4-(chloromethyl)benzoic acid, followed by the reaction with 2-aminothiophenol. Another method involves the reaction of 2-aminopyrimidine with 4-(chloromethyl)benzoic acid, followed by the reaction with 2-mercaptobenzothiazole. Both methods result in the formation of BMVC with high yield and purity.
Wissenschaftliche Forschungsanwendungen
BMVC has been extensively studied for its biological activities. It has been found to exhibit potent anticancer, antifungal, and antibacterial activities. BMVC has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, BMVC has been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c17-10-7-18-16(19-8-10)22-6-5-21(9-13(22)23)15(24)14-20-11-3-1-2-4-12(11)25-14/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNALUSHSSJCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2724219.png)
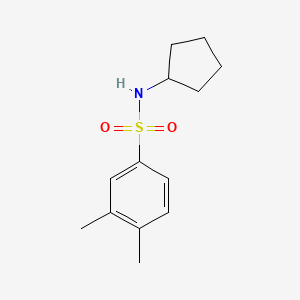

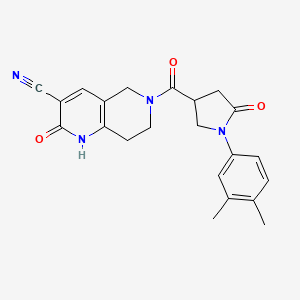

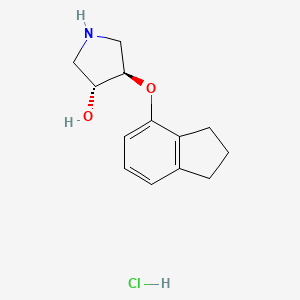
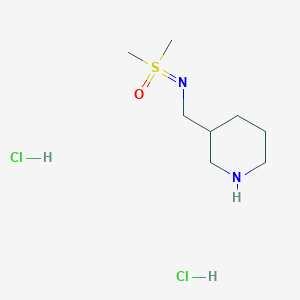

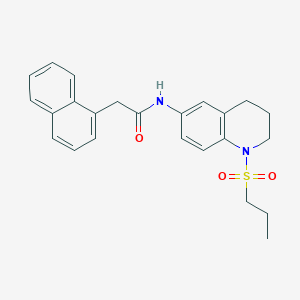


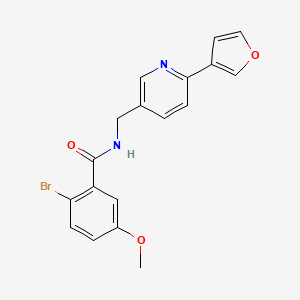
![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)
